molecular formula C21H24N2O6 B11954203 Carbobenzyloxyglycyl-L-threonine benzyl ester CAS No. 86088-51-9

Carbobenzyloxyglycyl-L-threonine benzyl ester

Cat. No.: B11954203
CAS No.: 86088-51-9
M. Wt: 400.4 g/mol
InChI Key: WFOUCHSTLPZYMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbobenzyloxyglycyl-L-threonine benzyl ester typically involves the protection of the amino and hydroxyl groups of L-threonine. The process generally includes the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This includes the use of automated peptide synthesizers and continuous flow reactors to improve yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

Carbobenzyloxyglycyl-L-threonine benzyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Hydrogenation: Removal of protecting groups to yield free amino acids.

    Hydrolysis: Formation of carboxylic acids.

    Coupling: Formation of peptide bonds.

Scientific Research Applications

Mechanism of Action

The mechanism of action of carbobenzyloxyglycyl-L-threonine benzyl ester primarily involves its role as a protected amino acid in peptide synthesis. The protecting groups (Cbz and benzyl ester) prevent unwanted side reactions during peptide bond formation. Once the desired peptide is synthesized, the protecting groups can be removed under specific conditions (e.g., hydrogenation) to yield the free peptide .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Carbobenzyloxyglycyl-L-threonine benzyl ester is unique due to its specific protecting groups, which provide stability and selectivity during peptide synthesis. The combination of Cbz and benzyl ester groups allows for efficient protection and deprotection steps, making it a valuable compound in synthetic chemistry .

Properties

CAS No.

86088-51-9

Molecular Formula

C21H24N2O6

Molecular Weight

400.4 g/mol

IUPAC Name

benzyl 3-hydroxy-2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]butanoate

InChI

InChI=1S/C21H24N2O6/c1-15(24)19(20(26)28-13-16-8-4-2-5-9-16)23-18(25)12-22-21(27)29-14-17-10-6-3-7-11-17/h2-11,15,19,24H,12-14H2,1H3,(H,22,27)(H,23,25)

InChI Key

WFOUCHSTLPZYMW-UHFFFAOYSA-N

Canonical SMILES

CC(C(C(=O)OCC1=CC=CC=C1)NC(=O)CNC(=O)OCC2=CC=CC=C2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.